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Compound of Interest

Compound Name: Butyl 4-bromobutanoate

CAS No.: 3540-75-8

Cat. No.: B1332125

Get Quote

Executive Summary
Butyl 4-bromobutanoate (CAS: 3540-75-8) is a critical alkylating agent and linker used in

medicinal chemistry, particularly for introducing butyrate motifs or extending carbon chains via

nucleophilic substitution at the bromine terminus.[1]

This guide provides a definitive structural interpretation of the 1H NMR spectrum for Butyl 4-
bromobutanoate.[1] Unlike generic spectral lists, this document focuses on comparative

validation—demonstrating how to distinguish the product from its starting materials (4-

bromobutyric acid and 1-butanol) and identifying common impurities through specific shift

diagnostics.

Structural Logic & Assignment Strategy
To accurately interpret the spectrum, we must first map the magnetic environments. The

molecule consists of two distinct chains separated by an ester linkage.[1] The electron-

withdrawing effects of the Bromine (Br) and the Ester (COO) groups are the primary drivers of

chemical shift dispersion.
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Visual Assignment Workflow
The following diagram maps the proton environments to their respective signals, illustrating the

connectivity logic required for structural confirmation.

Butyl 4-bromobutanoate
Structure Analysis

Acid Moiety
(Br-CH2-CH2-CH2-CO-)

Alcohol Moiety
(-O-CH2-CH2-CH2-CH3)

γ-CH2 (Next to Br)
Triplets ~3.45 ppm

Deshielded by Br

α-CH2 (Next to C=O)
Triplets ~2.48 ppmDeshielded by C=O

β-CH2 (Shielded Middle)
Quintet ~2.20 ppm

Shielded

O-CH2 (Ester Oxygen)
Triplets ~4.09 ppm

*DIAGNOSTIC SIGNAL*Deshielded by Oxygen

Butyl Chain (CH2s)
Multiplets 1.3-1.7 ppm

Terminal CH3
Triplet ~0.94 ppm

Click to download full resolution via product page

Figure 1: Structural connectivity map illustrating the impact of electronegative groups (Br, O,

C=O) on proton chemical shifts.

Master Data Table: 1H NMR Assignment
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Solvent: CDCl₃ (Chloroform-d) | Frequency: 300-500 MHz | Reference: TMS (0.00 ppm) or

CHCl₃ (7.26 ppm)
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Position Identity
Shift (δ
ppm)

Multiplicit
y

Integratio
n

Coupling
(J Hz)

Interpreta
tion &
Causality

1 O-CH₂ 4.09 Triplet (t) 2H ~6.7

Key

Diagnostic:

Significantl

y downfield

due to

direct

attachment

to the ester

oxygen.[1]

Differentiat

es ester

from

alcohol

(see

Section 4).

[1]

2 Br-CH₂ 3.47 Triplet (t) 2H ~6.6

Deshielded

by the

electroneg

ative

Bromine

atom.[1]

3 CO-CH₂ 2.48 Triplet (t) 2H ~7.2

Alpha to

carbonyl.

[1]

Deshielded

by the

magnetic

anisotropy

of the C=O

pi-system.

[1]
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4 Br-C-CH₂ 2.20
Quintet

(quin)
2H ~6.8

Beta to

both Br

and C=O.

[1] Appears

as a

quintet due

to splitting

by two

adjacent

CH₂

groups (

).[1]

5 O-C-CH₂ 1.62
Quintet

(quin)
2H ~7.0

Beta to the

ester

oxygen.[1]

Shielded

relative to

the alpha

position.[1]

6 CH₂-Me 1.39
Sextet

(sext)
2H ~7.4

Gamma to

oxygen.[1]

Complex

splitting

(sextet)

due to

adjacent

CH₂ and

CH₃.

7 CH₃ 0.94 Triplet (t) 3H ~7.4

Terminal

methyl

group.[1]

Most

shielded

signal

(upfield).[1]
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Expert Insight: The coupling constants (

) for the aliphatic chains often average to ~7 Hz, making the "quintet" and "sextet"

descriptions accurate for first-order analysis. In higher field instruments (>600 MHz),

these may resolve into multiplets (tt or tq).

Comparative Analysis: Validating Synthesis
A common error in synthesis is incomplete conversion.[1] This section details how to use NMR

to objectively validate the product against its precursors.

A. The "Ester Shift" (vs. 1-Butanol)
The most reliable metric for successful esterification is the chemical shift of the oxygen-

adjacent methylene (

).

Alternative (Reactant): 1-Butanol[2]

Signal:

3.63 ppm (Triplet)

Mechanism: Electron density is pulled only by the hydroxyl oxygen.[1]

Product: Butyl 4-bromobutanoate[1][3]

Signal:

4.09 ppm (Triplet)

Mechanism: The carbonyl group withdraws additional electron density via resonance and

induction, shifting the signal downfield by ~0.5 ppm.
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Validation Check: If you see a triplet at 3.63 ppm, your product contains unreacted alcohol.[1]

B. The "Acid Loss" (vs. 4-Bromobutyric Acid)
Alternative (Reactant): 4-Bromobutyric Acid[4][5]

Signal:

11.0 - 12.0 ppm (Broad Singlet)

Mechanism: The acidic proton is highly deshielded and exchangeable.[1]

Product:

Signal: Absent

Validation Check: Any broad peak >10 ppm indicates residual acid or incomplete washing

during workup.[1]

C. Data Comparison Table

Feature 1-Butanol (Start)
4-Bromobutyric
Acid (Start)

Butyl 4-

bromobutanoate

(Product)

O-CH₂ Shift 3.63 ppm N/A 4.09 ppm

COOH Shift N/A ~11.5 ppm Absent

Br-CH₂ Shift N/A 3.45 ppm
3.47 ppm (Minimal

change)

Solubility Miscible w/ water Soluble in water
Insoluble in water

(Organic layer)

Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification
Objective: Produce analytical-grade Butyl 4-bromobutanoate for NMR standard.[1]
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Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark

trap topped with a reflux condenser.

Reagents: Add 4-bromobutyric acid (10 mmol, 1.67 g), 1-butanol (excess, 30 mmol, 2.7 mL),

and Toluene (30 mL).

Catalyst: Add concentrated Sulfuric Acid (

, 2-3 drops) or p-Toluenesulfonic acid (pTsOH, 10 mol%).[1]

Reaction: Reflux at 115°C (oil bath) for 4-6 hours. Monitor water collection in the Dean-Stark

trap.

Workup (Crucial for NMR Purity):

Cool to room temperature.[1]

Wash organic layer with Saturated NaHCO₃ (2 x 20 mL).[1] Why? This removes the

unreacted 4-bromobutyric acid, ensuring no broad peak at 11 ppm.

Wash with Brine (1 x 20 mL).[1]

Dry over anhydrous

, filter, and concentrate in vacuo (rotary evaporator).

Yield: Expect a clear, colorless oil.[1]

Protocol 2: NMR Sample Preparation
Objective: Ensure high-resolution spectra without concentration broadening.[1]

Mass: Weigh ~10-15 mg of the oil into a clean vial.

Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane).

Filtration: If the oil appears cloudy (suspended salts), filter the solution through a small plug

of cotton wool inside a glass pipette directly into the NMR tube.
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Acquisition: Run a standard proton sequence (16 scans, 1s relaxation delay).

Troubleshooting & Self-Validating Systems
To ensure trustworthiness, apply these self-validating checks to your spectrum:

Check 1: The Integral Ratio (2:3 Logic)
The most robust internal check is the ratio between the

(Ester linkage) and the terminal

.

Integrate the triplet at 4.09 ppm. Set value to 2.00.

Check the triplet at 0.94 ppm.[1] It MUST integrate to 3.00 (± 0.1).

Failure Mode: If the methyl integral is >3.2, you likely have residual 1-butanol solvent (check

for triplet at 3.63 ppm).

Check 2: Solvent Impurities
Common impurities from the synthesis protocol above:

Toluene: Multiplets at 7.1-7.2 ppm and singlet at 2.36 ppm.[1]

Water: Broad singlet at ~1.56 ppm (in CDCl₃).[1]

Chloroform: Singlet at 7.26 ppm (Reference).[1]

Check 3: The "Quintet" Validation
The signals at 2.20 ppm and 1.62 ppm must appear as quintets (5 peaks).

Why? This confirms the connectivity

. If these appear as triplets or broad blobs, it may indicate chain branching (wrong isomer) or
paramagnetic impurities (metal shavings from spatulas).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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